N-(furan-2-ylmethyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
Description
N-[(FURAN-2-YL)METHYL]-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Properties
Molecular Formula |
C22H19N3O5 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C22H19N3O5/c1-27-17-8-4-15(5-9-17)21-24-22(30-25-21)16-6-10-18(11-7-16)29-14-20(26)23-13-19-3-2-12-28-19/h2-12H,13-14H2,1H3,(H,23,26) |
InChI Key |
SMUUUGPOTSTPJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE typically involves multiple steps. One common method includes the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . The reaction conditions often require the use of potassium hydride as a base to facilitate the imine–imine rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound’s consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival . The compound’s structure allows it to bind to the active site of the receptor, blocking its activity and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties and ability to inhibit EGFR.
Furan-2-ylmethanamine: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE stands out due to its unique combination of a furan ring, a methoxyphenyl group, and an oxadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
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